molecular formula C20H25N3O3S B2710585 ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 499184-79-1

ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2710585
CAS RN: 499184-79-1
M. Wt: 387.5
InChI Key: LRNNRBNWVDVMNU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The structural characterization of fused thiazolopyrimidine is performed using the single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions . A DFT calculated HOMO-LUMO energy gap of 3.90 eV indicates a high kinetic stability of the compound .


Chemical Reactions Analysis

The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N 3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .


Physical And Chemical Properties Analysis

The IR spectrum, ν, cm –1: 2935 (CH 3), 1712 (C=O), 1622 (C=C), 1589–1604 (C=C arom), 1499 (C=N). 1 H NMR spectrum (CDCl 3), δ, ppm: 1.13 t (3H, CH 2 C H3, J = 12.0 Hz), 1.67 s and 2.30 s (1H, OH), 2.18 s (3H, CH 3), 3.94 d and 4.04 d (1H, 6-H, J = 8.0 Hz), 4.02–4.07 m and 4.09–4.14 m (2H, C H2 CH 3), 5.41 d and 5.56 d (1H, 5-H, J = 12.0 Hz), 6.48 d (1H, 2-H), 6.79–7.44 m (4H, H arom), 7.07 d (1H, 3-H, J = 4.0 Hz) .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It can undergo reactions with different reagents to form related heterocyclic systems with potential biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. These reactions are crucial for the development of new compounds with enhanced biological activities (Youssef et al., 2011).

Biological Activities

The derivatives of this compound have been explored for their antimicrobial properties. For instance, synthesis routes leveraging this compound have yielded new pyrimidine derivatives tested for antimicrobial evaluation against various pathogens. Such studies are foundational for discovering new antimicrobial agents (Farag et al., 2008).

Structural and Conformational Studies

Conformational analysis and structural modifications of thiazolo[3,2-a]pyrimidines, including derivatives of the target compound, have provided insights into their supramolecular aggregation. These studies highlight the impact of structural changes on the physicochemical properties and potential biological activities of these compounds (Nagarajaiah & Begum, 2014).

Antioxidant and Antimicrobial Activity

Recent studies have also focused on synthesizing new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. The use of microwave-assisted synthesis for these derivatives offers advantages in terms of reaction time and yield, indicating a promising route for the rapid development of new compounds with desired biological activities (Youssef & Amin, 2012).

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly impact its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body. Metabolism of the compound can lead to its activation or inactivation, and can also affect its excretion .

The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound .

Future Directions

Heterocyclic compounds like this one offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Comprehensive research on diverse therapeutic potentials of heterocycles compounds has confirmed their immense significance in the pathophysiology of diseases . Thus, future research could focus on exploring the therapeutic potentials of this compound and its derivatives.

properties

IUPAC Name

ethyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-5-22(6-2)15-10-8-14(9-11-15)18-17(19(25)26-7-3)13(4)21-20-23(18)16(24)12-27-20/h8-11,18H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNRBNWVDVMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CS3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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